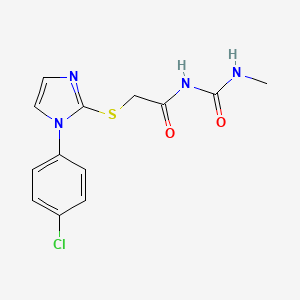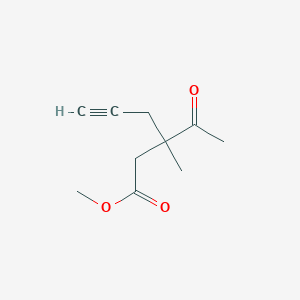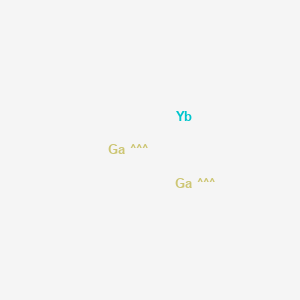
5-Butoxybenzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butoxybenzene-1,3-diol typically involves the alkylation of resorcinol. One common method is the reaction of resorcinol with 1-bromobutane in the presence of a base, such as potassium carbonate, under reflux conditions. This reaction results in the substitution of a hydrogen atom on the benzene ring with a butoxy group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale alkylation reactions using resorcinol and an appropriate alkyl halide, followed by purification processes to isolate the desired product.
化学反応の分析
Types of Reactions: 5-Butoxybenzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the butoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzene derivatives.
科学的研究の応用
5-Butoxybenzene-1,3-diol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in dermatology for skin lightening and anti-aging products.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Butoxybenzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups on the benzene ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the butoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and other hydrophobic environments.
類似化合物との比較
Resorcinol: The parent compound, which lacks the butoxy group.
Hydroquinone: Another benzene diol with different substitution patterns.
Catechol: A benzene diol with hydroxyl groups in the ortho position.
Uniqueness: 5-Butoxybenzene-1,3-diol is unique due to the presence of the butoxy group, which imparts distinct chemical and physical properties. This substitution can enhance the compound’s solubility in organic solvents and its ability to interact with hydrophobic environments, making it valuable for specific applications in chemistry and industry.
特性
CAS番号 |
60691-33-0 |
|---|---|
分子式 |
C10H14O3 |
分子量 |
182.22 g/mol |
IUPAC名 |
5-butoxybenzene-1,3-diol |
InChI |
InChI=1S/C10H14O3/c1-2-3-4-13-10-6-8(11)5-9(12)7-10/h5-7,11-12H,2-4H2,1H3 |
InChIキー |
LBIWDHUOYMRAKA-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC(=CC(=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603479.png)
![Bicyclo[3.2.1]octa-3,6-diene-2,8-dione](/img/structure/B14603500.png)


![Ethyl {[(ethoxycarbonyl)amino]methanesulfonyl}carbamate](/img/structure/B14603512.png)
![3-[({4-[(E)-(2,5-Dimethoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14603517.png)

![3-([1,1'-Biphenyl]-4-yl)but-2-enenitrile](/img/structure/B14603526.png)


![11H-[1,3,5]triazepino[1,2-a]benzimidazole](/img/structure/B14603547.png)
